(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine
CAS No.: 2344677-50-3
Cat. No.: VC6567950
Molecular Formula: C14H20N2O2
Molecular Weight: 248.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2344677-50-3 |
|---|---|
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.326 |
| IUPAC Name | (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine |
| Standard InChI | InChI=1S/C14H20N2O2/c15-11-13(12-3-1-2-8-16-12)4-6-14(7-5-13)17-9-10-18-14/h1-3,8H,4-7,9-11,15H2 |
| Standard InChI Key | NVKVUTCFOXXUAI-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1(CN)C3=CC=CC=N3)OCCO2 |
Introduction
(8-Pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is a complex organic compound featuring a spirocyclic structure, which includes a pyridine moiety attached to a dioxaspirodecane framework. This compound is of interest in synthetic organic chemistry due to its potential applications in drug development and biological activity. The CAS number for this compound is 2344677-50-3, and it is also known as (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine .
Synthesis
The synthesis of (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine typically involves multi-step organic reactions. These processes may include the use of specific reagents, solvents, and catalysts to facilitate efficient reactions. The exact synthetic route can vary based on available reagents and desired yield.
Biological and Chemical Activities
While specific biological activities of (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine are not well-documented, compounds with similar spirocyclic structures have shown potential in medicinal chemistry. These include immunomodulating and antineoplastic effects, often attributed to interactions with biological targets such as chemokine receptors.
Similar Compounds
Several compounds share structural similarities with (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine, including variations in substituents or core structures. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-Dioxaspiro[4.5]decane | Base structure without substituents | Serves as a precursor |
| 8-Methyl-1,4-dioxaspiro[4.5]decane | Methyl substituent instead of pyridine | May exhibit different biological activity |
| 8-(4-Iodophenyl)-1,4-dioxaspiro[4.5]decane | Contains an iodine substituent | Potential for enhanced reactivity |
Research and Applications
Research into compounds like (8-pyridin-2-yl-1,4-dioxaspiro[4.5]decan-8-yl)methanamine is crucial for understanding their biological implications. Interaction studies focus on how these compounds bind to specific biological targets, which could lead to applications in drug development.
Safety and Handling
Handling of chemical compounds requires adherence to safety protocols. General precautions include wearing protective gear, avoiding exposure to heat sources, and ensuring good ventilation during use. Specific safety data sheets (SDS) should be consulted for detailed handling instructions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume